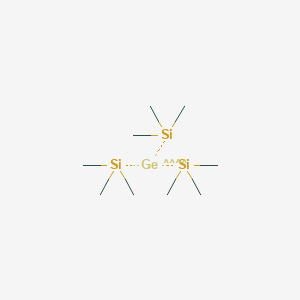
Tris(trimethylsilyl)germanium hydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(trimethylsilyl)germanium hydride is a chemical compound with the linear formula [(CH3)3Si]3GeH . It is often used in research and development .
Molecular Structure Analysis
The molecular structure of Tris(trimethylsilyl)germanium hydride consists of a germanium atom bonded to a hydrogen atom and three trimethylsilyl groups . The trimethylsilyl groups are composed of a silicon atom bonded to three methyl groups.Physical And Chemical Properties Analysis
Tris(trimethylsilyl)germanium hydride has a molecular weight of 293.22 . It has a refractive index of 1.4974 and a density of 0.937 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Reductive Alkylation of Olefins : Tributylgermanium hydride, a compound related to Tris(trimethylsilyl)germanium hydride, is used for the reductive alkylation of active olefins. It provides improved yields but tends to hydrogermylate active terminal olefins and shows low reactivity towards alkyl halide substrates (Pike, Hershberger, & Hershberger, 1988).
Nanowire Synthesis : Low-pressure CVD of tris(trimethylsilyl)germane leads to germanium nanowires with a crystalline core and a nanocrystalline inner jacket, showcasing its potential in nanotechnology applications (Dřínek, Šubrt, Klementová, & Fajgar, 2010).
Formation of Dimeric and Trimeric Anions : Tris(trimethylsilyl)-substituted group 14-element-centered anion monomers can produce dimeric and trimeric anions without pyrolysis products, useful in understanding their structures and potential applications (Nanjo, Nanjo, & Mochida, 2004).
Catalysis : Tris[tris(trimethylsilylmethyl)stannyl] and tris[tris(trimethylsilylmethyl)germyl] thallium are stable compounds useful as catalysts in various reactions (Kalinina, Shchupak, Vyazankin, & Razuvaev, 1976).
Synthesis of Fluoroalkenes : Pd-catalyzed couplings of (-fluoro)vinyl tris(trimethylsilyl)germanes with aryl and alkenyl halides produce fluoroalkenes and fluorodienes, maintaining stereochemistry (Wang, Gonzalez, & Wnuk, 2005).
Synthesis of Novel Compounds : Compounds like (Pentamethylcyclopentadienyl)(tris(trimethylsilyl)methyl)germylene with fluxional bonding demonstrate the chemical versatility of germanium-centered compounds (Jutzi, Becker, Leue, Stammler, Neumann, Hursthouse, & Karaulov, 1991).
Safety And Hazards
Propiedades
InChI |
InChI=1S/3C3H9Si.Ge/c3*1-4(2)3;/h3*1-3H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWSGAXJMRGDKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C.C[Si](C)C.C[Si](C)C.[Ge] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27GeSi3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(trimethylsilyl)germanium hydride | |
CAS RN |
104164-54-7 |
Source


|
| Record name | Tris(trimethylsilyl)germanium hydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


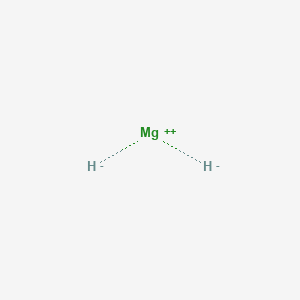
![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)
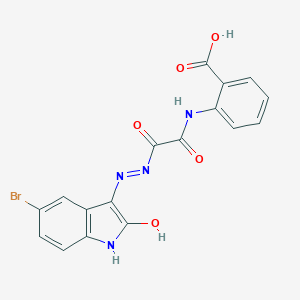
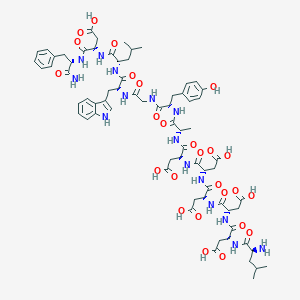
![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)
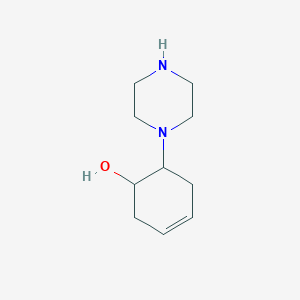
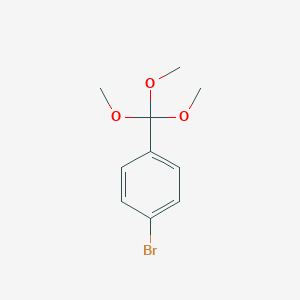
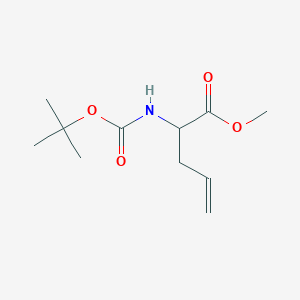
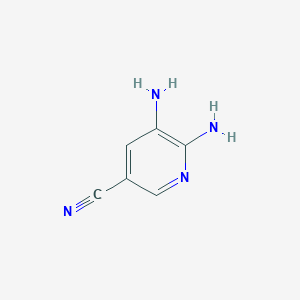
![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)
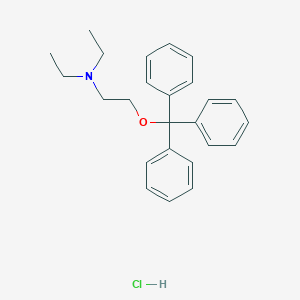
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B34618.png)